Thieno[2,3-d]pyridazin-7(6H)-one
Description
Significance of Fused Thienopyridazine Scaffolds in Heterocyclic Chemistry
Fused thienopyridazine scaffolds are a noteworthy class of heterocyclic compounds due to the synergistic combination of the electron-rich thiophene (B33073) ring and the electron-deficient pyridazine (B1198779) ring. The pyridazine ring itself is recognized for its unique properties, including weak basicity, a high dipole moment that can engage in π-π stacking interactions, and a robust capacity for dual hydrogen bonding, which are all crucial in molecular recognition at biological targets. nih.gov The fusion of a thiophene ring to this system can further modulate its electronic properties and three-dimensional structure, offering a versatile scaffold for the design of novel bioactive molecules.
The broader family of pyridazinone-containing heterocycles has been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov While the thienopyrimidine and thienopyridine analogues have been more extensively studied, the thienopyridazine core offers a distinct structural motif with the potential for novel biological interactions.
Historical Context and Evolution of Research on Thieno[2,3-d]pyridazin-7(6H)-one and Related Core Structures
The synthesis of fused heterocyclic systems has been a subject of chemical research for many decades. Early work often focused on the development of synthetic methodologies to construct these complex ring systems. For instance, the synthesis of the isomeric Thieno[3,2-c]pyridazine (B12973980) system has been documented, involving a multi-step reaction sequence starting from a Dieckmann condensation product. cas.org Such early synthetic efforts laid the groundwork for accessing a variety of thienopyridazine isomers.
More recent synthetic strategies have employed advanced techniques like tandem reactions. For example, a Suzuki–condensation ring closure tandem reaction has been utilized to create a novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system. arkat-usa.org These modern synthetic approaches allow for the efficient construction of complex polycyclic structures based on the thienopyridazine core.
While extensive research on the specific this compound derivative is not widely documented in publicly available literature, its core structure, Thieno[2,3-d]pyridazine (B3120762), is recognized as a valid chemical entity. The evolution of research in this area has seen a shift from fundamental synthesis to the incorporation of these scaffolds into more complex molecules designed for specific applications, particularly in medicinal chemistry. The synthesis of substituted derivatives, such as those starting from 4,7-dichlorothieno[2,3-d]pyridazine, indicates the utility of this scaffold as a building block for more elaborate chemical structures.
Scope and Research Objectives for this compound Investigations
Current research objectives for thienopyridazine derivatives, including those based on the this compound scaffold, are largely driven by the search for new therapeutic agents. The structural similarities to other well-studied fused heterocyclic systems, such as thienopyrimidines, which have shown promise as kinase inhibitors, suggest that thienopyridazines may also possess valuable biological activities. nih.govnih.gov
A key research objective is the design and synthesis of novel derivatives with specific substitutions on the core scaffold to probe structure-activity relationships (SAR). For example, the synthesis of a complex derivative of this compound with a substituted phenyl and a pyrrolidinyl group highlights the exploration of this scaffold in the context of medicinal chemistry, likely for targeting specific biological pathways implicated in disease. guidechem.com The investigation of these molecules often involves their evaluation in various biological assays to determine their potential as, for example, anticancer or anti-inflammatory agents.
Furthermore, computational studies, including molecular docking, are increasingly being used to predict the binding of these compounds to biological targets, thereby guiding the design of more potent and selective molecules. The overarching goal is to leverage the unique chemical properties of the thienopyridazine core to develop novel compounds with potential applications in medicine and other areas of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
6H-thieno[2,3-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-6-5-4(1-2-10-5)3-7-8-6/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSHAFWAEINGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697-72-3 | |
| Record name | 6H,7H-thieno[2,3-d]pyridazin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Thieno 2,3 D Pyridazin 7 6h One and Its Derivatives
General Strategies for Thieno[2,3-d]pyridazin-7(6H)-one Ring System Construction
The synthesis of the this compound core is primarily achieved by building the pyridazine (B1198779) portion of the molecule onto an existing thiophene (B33073) ring. This approach allows for the early introduction of substituents on the thiophene ring, which can then be carried through to the final bicyclic product.
Cyclization Reactions in this compound Synthesis
A predominant strategy for constructing the this compound ring system involves the cyclization of appropriately functionalized thiophene precursors. A common starting point is the preparation of 2-aminothiophene derivatives through the well-established Gewald reaction researchgate.netmdpi.com. This multicomponent reaction combines a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base to yield highly substituted 2-aminothiophenes mdpi.com.
Once the 2-aminothiophene-3-carboxylate or a related cyano- or carboxamido-derivative is formed, the subsequent step is the construction of the pyridazinone ring. This is typically achieved through an intramolecular cyclization reaction involving a reagent that can provide the necessary two nitrogen atoms of the pyridazine ring. Hydrazine (B178648) and its derivatives are the key reagents for this transformation. The amino group at the C2 position and a carbonyl-containing group (or a derivative thereof) at the C3 position of the thiophene ring react with hydrazine to close the six-membered pyridazinone ring. This general approach is analogous to syntheses of other fused heterocyclic systems where a pre-formed ring is annulated with a second ring through cyclization.
Condensation Reactions in this compound Synthesis
The formation of the pyridazinone ring via condensation is a direct and effective method. This approach relies on the reaction between a thiophene derivative carrying two adjacent electrophilic centers, such as dicarboxylates, ketoesters, or dicarboxaldehydes, and hydrazine hydrate (B1144303) nih.gov. Hydrazine acts as a dinucleophilic species, attacking the two carbonyl carbons to form a dihydrazone or a related intermediate, which then undergoes cyclization and dehydration to yield the stable, fused aromatic ring system of this compound.
This cyclocondensation reaction is a powerful tool for creating the core structure in a single, efficient step from a suitably substituted thiophene. The reaction is often carried out in a protic solvent like acetic acid and may require heating to drive the reaction to completion nih.gov.
| Starting Material (Thiophene Derivative) | Reagent | Product | Reference |
| Thiophene with adjacent dicarbonyl groups | Hydrazine Hydrate | Thieno[2,3-d]pyridazine (B3120762) derivative | nih.gov |
| 1,3-Diketones | Hydrazine | Pyrazole derivatives | nih.gov |
This table illustrates the general principle of using hydrazine in condensation reactions to form nitrogen-containing heterocyclic rings.
Multi-Step Approaches for this compound Derivatives
Multi-step synthetic routes offer the flexibility to introduce a wide range of functional groups onto the thieno[2,3-d]pyridazine core. A notable example begins with a pre-formed, halogenated thieno[2,3-d]pyridazine, such as 4,7-dichlorothieno[2,3-d]pyridazine. This starting material allows for sequential, site-selective functionalization.
One reported multi-step synthesis involves an initial nucleophilic aromatic substitution (SNAr) reaction, followed by a palladium-catalyzed cross-coupling reaction. This sequence allows for the introduction of different substituents at the C4 and C7 positions of the ring system, demonstrating a versatile approach to complex derivatives.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield |
| 1 | 4,7-Dichlorothieno[2,3-d]pyridazine | 4-Amino-3-fluorophenylacetic acid, C18 reverse-phase preparative HPLC | Compound with substitution at C4 | 32% |
| 2 | Product from Step 1 | 2-(2-Methoxyethoxy)phenylboronic acid, Pd(PPh3)4 (Suzuki Coupling) | Compound with substitution at C7 | 71% |
| 3 | Product from Step 2 | Ammonia, Microwave irradiation | Final acetamide (B32628) derivative | 34% |
Strategies Involving Oxidative Cleavage and Cyclocondensation for this compound Formation
Based on available literature, synthetic strategies that involve the oxidative cleavage of a thiophene ring followed by a cyclocondensation reaction to form the this compound system are not commonly reported. While oxidative cleavage is a known method in organic synthesis for breaking carbon-carbon bonds, its application for the construction of this specific heterocyclic scaffold appears to be limited or not documented in major synthetic reports youtube.com. The primary routes remain focused on the annulation of a pyridazinone ring onto an intact thiophene precursor.
Functionalization and Derivatization Approaches of the this compound Core
Once the core bicyclic system is synthesized, further chemical modifications can be made to explore structure-activity relationships for various applications. These modifications often involve substitution reactions on the pyridazine ring.
Substitution Reactions on the this compound Ring System
Functionalization of the this compound core is effectively achieved through substitution reactions, particularly on the pyridazine ring. When the ring is substituted with good leaving groups, such as halogens, it becomes susceptible to nucleophilic aromatic substitution (SNAr).
For instance, starting with 4,7-dichlorothieno[2,3-d]pyridazine, the chlorine atoms can be selectively displaced by various nucleophiles. The chlorine at the C4 position is typically more reactive towards nucleophilic attack than the one at C7. This differential reactivity allows for a controlled, stepwise introduction of substituents. An amino group can be introduced at the C4 position by reacting the dichloro-starting material with an appropriate amine. This reaction provides a key intermediate that can be further elaborated.
| Starting Material | Nucleophile | Position of Substitution | Reaction Type |
| 4,7-Dichlorothieno[2,3-d]pyridazine | 4-Amino-3-fluorophenylacetic acid | C4 | SNAr |
This table details a key substitution reaction used to functionalize the thieno[2,3-d]pyridazine ring system.
Introduction of Diverse Substituents on the Thiophene Moiety of this compound Derivatives
The functionalization of the thiophene ring is a key strategy for creating diverse libraries of this compound derivatives. Researchers have successfully introduced a variety of substituents onto the thiophene moiety to modulate the physicochemical and biological properties of these compounds.
One of the foundational methods for building the substituted thiophene ring is the Gewald aminothiophene synthesis. This one-pot, multi-component reaction utilizes a ketone or α-methylene carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base to construct a 2-aminothiophene precursor. nih.gov By varying the initial carbonyl compound, substituents can be introduced at what will become the C4 and C5 positions of the thieno[2,3-d]pyridazinone core.
Direct functionalization of the pre-formed thieno-fused scaffold is another powerful approach. For the related thienopyridinone nucleus, successful substitution with halogens (chlorine or bromine) and short alkyl chains on the thiophene ring has been reported. nih.gov These modifications have been shown to be crucial for the biological activity of the resulting molecules. nih.gov
More advanced techniques like direct C-H activation have also been explored for the arylation of the thiophene ring in the analogous thieno[3,2-d]pyrimidines. This method provides an efficient and atom-economical way to introduce aryl groups at specific positions on the thiophene moiety.
A summary of substituents introduced via the Gewald reaction is presented below:
| Starting Carbonyl Compound | Resulting Substituents on Thiophene Moiety | Reference |
| Cyclohexanone | Fused cyclohexyl ring | nih.gov |
| Ethyl acetoacetate | Methyl and Carboxylate groups | nih.gov |
Modifications at the Pyridazinone Nitrogen Atom (N-Alkylation)
Modification at the N6 position of the pyridazinone ring is a critical avenue for structural diversification. While the lactam tautomer is prevalent, the nitrogen atom offers a site for substitution, most commonly through N-alkylation or N-arylation, leading to a new class of derivatives with altered properties.
The alkylation of related pyridazinone systems, such as pyrrolo[3,4-d]pyridazinones, has been investigated. In one study, alkylation with methyl chloroacetate (B1199739) resulted in a mixture of O-alkylated and N-alkylated products, with the O-isomer being predominant under the specified conditions. nih.gov However, the formation of the N-alkylated isomer, albeit in a lower yield, confirms the feasibility of this modification. nih.gov The competition between N- and O-alkylation is a key consideration in the synthetic design for these scaffolds.
The use of N-substituted starting materials is another strategy. For instance, the synthesis of a related pyridazinone system started from an N-benzyl-4,5-dibromopyridazinone, demonstrating that N-benzylation is a viable modification. arkat-usa.org Furthermore, more complex groups can be introduced. A notable example is the synthesis of a derivative where an acetohydrazide group is attached to the pyridazinone nitrogen, which then serves as a handle for further elaboration. mdpi.com
| Modification Type | Reagent/Strategy | Resulting N-Substituent | System Studied | Reference |
| N-Alkylation | Methyl chloroacetate | -CH₂COOCH₃ | Pyrrolo[3,4-d]pyridazinone | nih.gov |
| N-Benzylation | Starting from N-benzyl precursor | Benzyl | Pyridazinone | arkat-usa.org |
| N-Acetohydrazide | Synthesis from hydrazide precursor | -CH₂CONHNH₂ | Thieno[2,3-d]pyrimidinone | mdpi.com |
Novel Synthetic Routes for this compound Analogues
The development of novel synthetic routes aims to improve efficiency, yield, and access to a wider range of structural analogues. Recent innovations include one-pot multicomponent reactions and tandem reaction sequences.
One-pot, three-component reactions have been developed for the synthesis of the closely related 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. researchgate.net This approach, starting from 2H-thieno[2,3-d] nih.govresearchgate.netoxazine-2,4(1H)-diones, aromatic aldehydes, and amines, offers a streamlined process that avoids the isolation of intermediates and often results in high yields. researchgate.net Such strategies are highly valuable for generating chemical libraries for screening purposes.
Tandem reactions, which combine multiple bond-forming events in a single sequence, represent another sophisticated approach. For example, a Suzuki-condensation tandem reaction has been used to construct a novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system. arkat-usa.org This method involves an initial palladium-catalyzed cross-coupling followed by an intramolecular condensation to form the final fused heterocyclic structure. arkat-usa.org
A specific, multi-step route to a functionalized thieno[2,3-d]pyridazine derivative involved an initial nucleophilic aromatic substitution (SNAr) on 4,7-dichlorothieno[2,3-d]pyridazine, followed by a Suzuki coupling reaction to introduce an aryl substituent at the 7-position. This demonstrates a pathway to selectively functionalize the pyridazine portion of the scaffold.
Furthermore, novel analogues with expanded ring systems, such as pyrimido[4',5':4,5]thieno[2,3-c]pyridazines and triazolo[1'',5'':1',6']pyrimido[4',5':4,5]thieno[2,3-c]pyridazines, have been synthesized from appropriately functionalized thienopyridazine precursors. raco.cat These routes showcase the utility of the thienopyridazine core as a building block for more complex heterocyclic systems.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact and improve safety and efficiency. Key green approaches in the synthesis of thieno[2,3-d]pyridazinones and their analogues include the use of microwave irradiation and the development of one-pot procedures.
Microwave-assisted synthesis has been shown to dramatically accelerate reaction times and improve yields for several key transformations. For instance, the Gewald synthesis of the 2-aminothiophene precursor can be completed in minutes under microwave irradiation, compared to hours with conventional heating. researchgate.net Similarly, the subsequent cyclization to form the thieno[2,3-d]pyrimidin-4-one ring and further chlorination steps have also been efficiently performed using microwave heating. researchgate.net This rapid, energy-efficient method is a significant advancement over traditional reflux conditions. nih.gov
One-pot reactions, as discussed in the previous section, are inherently greener as they reduce the number of workup and purification steps, thereby minimizing solvent waste and energy consumption. researchgate.netnih.gov The synthesis of thiazolyl-pyridazinediones, for example, has been achieved through a microwave-assisted, one-pot, three-component reaction using chitosan, an eco-friendly biocatalyst. mdpi.com
The use of grinding and solvent-free or reduced-solvent conditions also aligns with green chemistry principles. An efficient synthesis of substituted pyridazinone derivatives has been achieved using grinding and microwave heating as alternatives to conventional refluxing in organic solvents.
| Green Chemistry Technique | Synthetic Step | Advantages | Reference(s) |
| Microwave Irradiation | Gewald aminothiophene synthesis | Rapid reaction times (minutes vs. hours), high yields | researchgate.netresearchgate.net |
| Microwave Irradiation | Cyclization to thieno[2,3-d]pyrimidin-4-one | Efficient transformation | researchgate.net |
| Microwave Irradiation | Synthesis of thiazolyl-pyridazinediones | Short reaction times, high efficiency | mdpi.com |
| One-pot Synthesis | Synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | Reduced workup, minimized solvent waste | researchgate.netnih.gov |
| Biocatalysis | Multicomponent synthesis of thiazolyl-pyridazinediones | Use of eco-friendly, natural catalyst (chitosan) | mdpi.com |
| Grinding/Solvent-free | Synthesis of pyridinone derivatives | Reduced solvent use, energy efficiency |
Advanced Spectroscopic and Structural Elucidation of Thieno 2,3 D Pyridazin 7 6h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy stands as a cornerstone in the structural analysis of thieno[2,3-d]pyridazin-7(6H)-one derivatives, providing detailed information about the chemical environment of individual atoms.
One-Dimensional NMR (¹H, ¹³C) Applications
One-dimensional ¹H and ¹³C NMR are fundamental techniques for the initial characterization of these heterocyclic systems.
¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives provide crucial information regarding the number of protons, their chemical environment, and their coupling interactions. For instance, in a series of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones, the chemical shifts of the heterocyclic ring protons are influenced by the nature of the substituents at the N-2 and C-6 positions. nih.gov The aromatic protons typically appear in the downfield region of the spectrum, while protons of alkyl or other aliphatic substituents are found in the upfield region. The multiplicity of the signals (singlet, doublet, triplet, etc.) and the magnitude of the coupling constants (J-values) help in assigning the relative positions of the protons in the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectra complement the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization state and the electronic effects of neighboring atoms and functional groups. In pyridazin-3(2H)-one derivatives, the carbonyl carbon (C=O) of the pyridazinone ring typically resonates at a significantly downfield chemical shift. rsc.org For the parent pyridazin-3(2H)-one, the carbon signals have been assigned as follows: C(3) at δ 164.00, C(4) at δ 130.45, C(5) at δ 134.71, and C(6) at δ 139.02. rsc.org The use of specifically deuterated derivatives has been instrumental in the unambiguous assignment of these signals. rsc.org
A representative data table of ¹H and ¹³C NMR chemical shifts for a thieno[2,3-d]pyridazine (B3120762) derivative is presented below.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-4 | 7.50 (d, J = 2.8 Hz) | 125.0 |
| H-5 | 7.20 (d, J = 2.8 Hz) | 120.5 |
| N-H | 12.50 (s) | - |
| C=O | - | 160.2 |
| C-3a | - | 118.9 |
| C-7a | - | 145.3 |
| Note: This is a representative table; actual chemical shifts will vary depending on the specific substituents and the solvent used. |
Two-Dimensional NMR Techniques for Regiochemistry and Connectivity
While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are often necessary to solve complex structural problems, such as determining the regiochemistry of substitution and the connectivity of atoms in the molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to identify proton-proton coupling networks. Cross-peaks in the COSY spectrum indicate that two protons are scalar-coupled, typically through two or three bonds. This is invaluable for tracing out the connectivity of protons within a spin system, such as in an alkyl chain or an aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is one of the most powerful tools for establishing long-range connectivity between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For example, in the structural elucidation of pyridazin-3(2H)-one derivatives, HMBC experiments were crucial for the complete assignment of the ¹H and ¹³C NMR spectra. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of molecules.
Advanced NMR (e.g., ¹⁵N NMR) for Nitrogen-Containing Ring Systems
Given that the this compound core contains two nitrogen atoms, ¹⁵N NMR spectroscopy can provide valuable insights into the electronic structure of the heterocyclic ring. The chemical shifts of the nitrogen atoms are sensitive to their hybridization state, the nature of their substituents, and their involvement in hydrogen bonding. For some pyridazine (B1198779) derivatives, ¹⁵N NMR chemical shifts have been measured using both 1D and 2D NMR spectroscopic methods. researchgate.net The formation of coordination bonds to metal ions can lead to significant shielding of the nitrogen nuclei, as observed in ¹⁵N CPMAS-NMR measurements of pyridazine complexes. researchgate.net
Mass Spectrometry for Molecular Characterization and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a hard ionization technique that often leads to extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, with the molecular ion peak (M⁺˙) indicating the molecular weight and the fragment ions providing structural information. The fragmentation patterns of thieno[2,3-d]pyridazine derivatives can be complex, but they often involve characteristic losses of small molecules such as CO, N₂, and HCN. For some thieno[2,3-c]pyridazine (B12981257) derivatives, the mass spectra revealed molecular ion peaks that were consistent with their proposed structures. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. This is a crucial step in confirming the molecular formula of a newly synthesized compound. HRMS can distinguish between ions with the same nominal mass but different elemental compositions. For example, HRMS was used to confirm the molecular formula of novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine derivatives. arkat-usa.org Tandem mass spectrometry (MS/MS) experiments, often performed on high-resolution instruments, can provide even more detailed structural information by fragmenting a specific ion and analyzing its daughter ions. This technique has been used to study the fragmentation pathways of N-substituted pyridazine rings. arkat-usa.org
Tandem Mass Spectrometry (MS/MS) for Annelation Isomers
Tandem mass spectrometry (MS/MS) is a powerful technique for differentiating between isomers by analyzing their fragmentation patterns. In the study of thieno[3',2':4,5]pyrido[2,3-d]pyridazine annelation isomers, MS/MS has proven to be an invaluable tool. arkat-usa.orgpsu.eduresearchgate.netresearchgate.netamanote.comsemmelweis.hu
Furthermore, the nature of substituents on the pyridazine ring affects the fragmentation patterns. N-methyl substituted isomers show different fragmentation compared to N-benzyl substituted analogues. arkat-usa.orgpsu.edu For example, in a pair of methyl-substituted isomers, similar fragments corresponding to the pyridazine portion were observed (m/z=155, m/z=141, m/z=128), but the intensities of these fragment ions were markedly different, enabling their differentiation. arkat-usa.orgresearchgate.net The presence of adducts, such as sodium adducts and protonated dimers, can also vary significantly between isomers, providing another basis for distinction. arkat-usa.orgpsu.edu
These distinct fragmentation pathways, summarized in the table below, provide a reliable method for identifying and characterizing annelation isomers of thieno[2,3-d]pyridazine derivatives.
| Isomer/Substituent | Key Fragmentation Observations | m/z Values of Diagnostic Fragments | Reference |
| Isomer 1 (N-benzyl) | Readily forms cross-ring fragments. | 189, 147 | arkat-usa.orgpsu.edu |
| Isomer 2 (N-benzyl) | Does not form significant cross-ring fragments. Unique fragment observed. | 216 | psu.edu |
| N-methyl substituted isomers | Similar fragments, but with different intensities. | 155, 153, 141, 128 | arkat-usa.orgresearchgate.net |
Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of thieno[2,3-d]pyrimidin-4-one, a closely related derivative, IR and FT-Raman spectroscopy have been used to assign vibrational frequencies. researchgate.net
Key functional groups exhibit characteristic absorption bands. The N-H stretching vibration is typically observed in the region of 3412-3382 cm⁻¹. researchgate.net The C-H stretching modes of the heteroaromatic structure are found between 3200 and 3000 cm⁻¹. researchgate.net The C=O stretching frequency is crucial for identifying the pyridazinone ring and is generally strong, appearing around 1662-1602 cm⁻¹. researchgate.net The C=N stretching vibrations are observed in the 1552-1490 cm⁻¹ range. researchgate.net C-H in-plane bending vibrations are assigned to bands in the 1138-1016 cm⁻¹ region. researchgate.net The presence of a C-S bond is also confirmed by its characteristic in-plane bending vibration. researchgate.net
These characteristic vibrational frequencies provide clear evidence for the presence of the key functional groups within the this compound scaffold.
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | 3412-3382 | researchgate.net |
| C-H Stretch (aromatic) | 3200-3000 | researchgate.net |
| C=O Stretch | 1662-1602 | researchgate.net |
| C=N Stretch | 1552-1490 | researchgate.net |
| N-H In-plane Bend | 1220 | researchgate.net |
| C-H In-plane Bend | 1138-1016 | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice. For derivatives of the thieno[2,3-d]pyrimidine (B153573) system, single-crystal X-ray diffraction has been instrumental in confirming their molecular structures. researchgate.netmdpi.combohrium.com
For example, the crystal structure of N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo researchgate.netamanote.comthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide, a complex derivative, was determined to crystallize in the triclinic crystal system with a P-1 space group. mdpi.combohrium.com The analysis of the crystal packing revealed the importance of various intermolecular interactions, such as O…H, N…H, and H…C contacts, in stabilizing the supramolecular structure. mdpi.com The ability to obtain suitable single crystals is a prerequisite for this powerful analytical technique. mdpi.combohrium.com
The detailed bond lengths, bond angles, and torsion angles obtained from X-ray crystallography provide unequivocal proof of the molecular connectivity and conformation in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For thieno[2,3-d]pyrimidin-4-one, the electronic spectral data has been recorded in different solvents. researchgate.net
In ethanol, absorption bands were observed at 201.5 nm, 252.5 nm, and 396.5 nm. researchgate.net When the solvent was changed to DMF, the absorption maxima shifted to 261.6 nm and 402.0 nm. researchgate.net These absorptions are attributed to π→π* and n→π* electronic transitions within the aromatic and heterocyclic ring systems. The position and intensity of these bands can be influenced by the solvent polarity and the specific substituents on the thieno[2,3-d]pyridazine core. The study of UV-Vis spectra is also valuable in the structural elucidation of derivatives, such as those containing an oxadiazole moiety. researchgate.net
| Solvent | λmax (nm) | Reference |
| Ethanol | 201.5, 252.5, 396.5 | researchgate.net |
| DMF | 261.6, 402.0 | researchgate.net |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This data is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the compound.
For newly synthesized thieno[2,3-d]pyridazine derivatives, elemental analysis is a crucial step in their characterization, providing confirmation that the synthesized compound has the expected atomic composition. researchgate.netresearchgate.net The experimentally determined percentages of C, H, N, and S are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the assigned structure. For instance, in the synthesis of various thieno[2,3-b]thiophene (B1266192) derivatives, the elemental analysis results were reported to be in good agreement with the calculated values. Similarly, for a novel hydrazone of a thieno[2,3-d]pyrimidine, the elemental analysis data confirmed the proposed formula of C₂₁H₁₆N₄O₄S. researchgate.net
Computational Chemistry and Theoretical Investigations of Thieno 2,3 D Pyridazin 7 6h One
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) has been a primary method for investigating the molecular and electronic structure of Thieno[2,3-d]pyridazin-7(6H)-one and its derivatives. These studies provide a fundamental understanding of the molecule's stability, reactivity, and electronic behavior.
The first step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, theoretical calculations indicate a largely planar structure, a common feature for many fused heterocyclic systems.
While specific bond lengths and angles for the parent compound are not widely published, DFT studies on closely related derivatives, such as spiro-pyrrolidine-2,3'-thieno[2,3-d]pyridazines, have been performed. tandfonline.com These studies involve complex geometric optimizations to determine the most stable conformations of the larger assembled molecules.
Table 1: Representative Theoretical Bond Lengths and Angles for a Fused Thienopyridazine System (Note: This table is illustrative, based on general knowledge of similar heterocyclic systems, as specific data for the parent this compound is not available in the cited literature.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.22 Å |
| C-N | ~1.38 Å | |
| N-N | ~1.35 Å | |
| C-S | ~1.75 Å | |
| C=C (thiophene) | ~1.37 Å | |
| Bond Angle | C-N-N | ~120° |
| O=C-N | ~125° | |
| C-S-C | ~92° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.
DFT calculations on pyridazine (B1198779) derivatives have been used to correlate these quantum chemical parameters with their observed properties. gsconlinepress.comgsconlinepress.com For this compound, the presence of the electron-rich thiophene (B33073) ring and the electron-deficient pyridazinone moiety is expected to influence the distribution and energies of the frontier orbitals significantly.
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical and for illustrative purposes, as specific data for this compound is not available in the cited literature.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack.
For this compound, the MEP map is expected to show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for hydrogen bonding and electrophilic interactions. The regions around the N-H group and potentially the thiophene ring would exhibit positive or near-neutral potentials.
In the this compound system, NBO analysis would likely reveal significant delocalization of π-electrons across the fused ring system. The interactions between the lone pairs of the nitrogen and oxygen atoms with the antibonding orbitals of adjacent bonds can be quantified to understand the electronic communication within the molecule.
Molecular Modeling and Simulation Approaches
Beyond the electronic structure of the isolated molecule, computational methods are employed to simulate its interactions with other molecules, particularly biological macromolecules like proteins.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
While specific docking studies on the parent this compound are not extensively documented in the provided search results, numerous studies have been conducted on its derivatives. For instance, derivatives of the related thieno[2,3-d]pyrimidine (B153573) scaffold have been docked into the active sites of various kinases, such as PI3K and VEGFR-2, to rationalize their anticancer activity. nih.govnih.gov Similarly, spiro derivatives of thieno[2,3-d]pyridazine (B3120762) have been evaluated for their antimicrobial potential through docking studies against bacterial enzymes. tandfonline.com These studies typically report a docking score, which estimates the binding affinity, and detail the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.
Table 3: Illustrative Molecular Docking Results for a Thienopyridazine Derivative (Note: This table is a hypothetical representation of typical docking results, as specific data for this compound against a particular target is not available in the cited literature.)
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Example Kinase | -8.5 | Amino Acid 1 | Hydrogen Bond |
| Amino Acid 2 | Hydrogen Bond | ||
| Amino Acid 3 | Pi-Pi Stacking | ||
| Amino Acid 4 | Hydrophobic |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic evolution of molecules over time, providing insights into conformational stability, flexibility, and interactions with their environment. For a molecule like this compound, MD simulations can predict its behavior in a biological system, for instance, when interacting with a protein target.
In extensive studies on the closely related thieno[2,3-d]pyrimidine scaffold, MD simulations have been crucial for evaluating the stability of ligand-protein complexes. nih.govresearchgate.net For example, in a 2023 study, MD simulations were performed to assess the structural and energetic features of a thieno[2,3-d]pyrimidine derivative complexed with the VEGFR-2 kinase. nih.gov The simulations, often run for durations of 100 nanoseconds, are analyzed to understand the stability of the compound within the protein's binding site.
Key metrics derived from these simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein-ligand complex from its initial docked pose over time. A stable RMSD value suggests that the compound remains securely bound and does not undergo significant conformational changes.
Root Mean Square Fluctuation (RMSF): This metric assesses the fluctuation of individual amino acid residues or parts of the ligand. It helps identify which parts of the molecule are most flexible.
| Simulation Time (ns) | RMSD (Å) of Protein Backbone | RMSD (Å) of Ligand |
| 0 | 0.0 | 0.0 |
| 20 | 1.8 | 0.8 |
| 40 | 2.1 | 1.0 |
| 60 | 2.0 | 0.9 |
| 80 | 2.2 | 1.1 |
| 100 | 2.1 | 1.0 |
| This interactive table illustrates conceptual RMSD data from an MD simulation, showing the system reaching equilibrium. |
Prediction of Spectroscopic Properties (e.g., Time-Dependent DFT for UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method widely used for accurately predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comacs.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. nih.gov
The application of TD-DFT allows for the determination of key spectroscopic parameters:
Maximum Absorption Wavelength (λmax): The wavelength at which the molecule absorbs light most strongly.
Oscillator Strength (f): A dimensionless quantity that represents the intensity of the electronic transition.
Molecular Orbitals (MOs): Identification of the orbitals involved in the transition, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Theoretical studies on various heterocyclic compounds, including thiazolo[3,2-a]pyridine and thieno[2,3-b]pyridine (B153569) derivatives, have shown a strong correlation between TD-DFT-calculated spectra and experimentally measured data. researchgate.netresearchgate.net For instance, calculations are often performed using functionals like B3LYP or CAM-B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) to simulate the UV-Vis spectrum in different solvents using a model like the Polarizable Continuum Model (PCM). mdpi.comresearchgate.netresearchgate.net The results from such studies on related structures show that theoretical predictions often align with experimental findings with a minimal error margin, typically between 1% and 5.8%. mdpi.com A similar TD-DFT analysis of this compound would predict its characteristic absorption bands, providing valuable data for its identification and characterization.
| Compound Class | Theoretical λmax (nm) (TD-DFT) | Experimental λmax (nm) | Reference |
| Thieno[2,3-b]pyridine Derivative | 370 | 376.7 | researchgate.net |
| 3-O-methylquercetin | 361.77 | 358 | mdpi.com |
| 1,2,4-Triazine Derivative | 350 | 350 | nih.gov |
| This interactive table presents examples of predicted versus experimental UV-Vis absorption maxima for various compounds, demonstrating the accuracy of TD-DFT calculations. |
Analysis of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is primarily determined by its first hyperpolarizability (β).
Computational chemistry provides the tools to predict the NLO properties of novel molecules. The key structural features that typically lead to a significant NLO response include:
An extended π-conjugated system that facilitates electron delocalization.
The presence of electron-donating and electron-accepting groups at opposite ends of the conjugated system (a D-π-A structure).
Low HOMO-LUMO energy gaps, which indicate high polarizability.
While direct computational studies on the NLO properties of this compound are not available, research on related nitrogen-containing heterocycles like pyrazine (B50134) and pyridazine derivatives provides valuable insights. researchgate.net These studies note that pyridazine rings possess high aromaticity, comparable to benzene. researchgate.net The this compound structure contains a π-conjugated bicyclic system with electron-rich sulfur and nitrogen atoms and an electron-withdrawing carbonyl group, suggesting it may possess NLO activity. Theoretical calculations using DFT can be employed to compute the dipole moment (μ), polarizability (α), and, most importantly, the first hyperpolarizability (β) to evaluate its potential as an NLO material.
Medicinal Chemistry and Biological Activity of Thieno 2,3 D Pyridazin 7 6h One Derivatives
Thieno[2,3-d]pyridazin-7(6H)-one as a Privileged Scaffold in Drug Discovery
The pyridazin-3(2H)one core, the foundational structure of this compound, is recognized as a highly appealing scaffold in drug discovery. nih.gov Molecules based on this core have demonstrated a remarkable diversity of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and cardiovascular-protective effects. nih.gov The incorporation of the pyridazinone nucleus into fused bicyclic or tricyclic systems often results in molecules with potent and varied biological activities. nih.gov
The fusion of a thiophene (B33073) ring to the pyridazinone core to create the thieno[2,3-d]pyridazine (B3120762) system further enhances its potential as a privileged scaffold. Thiophene-containing fused heterocycles are a cornerstone of medicinal chemistry, known for their ability to act as bioisosteres of phenyl rings and other biological structures, while also providing unique electronic and steric properties that can be fine-tuned for optimal target engagement. The resulting this compound framework is a versatile template that allows for chemical modifications at multiple positions, enabling the exploration of extensive chemical space to develop compounds with specific and potent biological activities. The demonstrated success of various positional isomers and substituted derivatives in hitting diverse biological targets, from enzymes involved in inflammation to pathways critical for cancer cell survival, underscores the privileged nature of this fused heterocyclic system.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
The biological activity of compounds derived from the this compound scaffold is highly dependent on their specific substitution patterns and the isomeric arrangement of the fused rings.
Structure-activity relationship (SAR) studies on related pyridazinone scaffolds reveal that the nature and position of substituents are critical for biological efficacy. For instance, in a series of pyridazinone derivatives designed as anti-inflammatory agents, the presence of a sulfonamide substituent on an aryl group attached to the core was found to be crucial for potent and selective cyclooxygenase-2 (COX-2) inhibition. cu.edu.eg
In other research focusing on multi-target anti-inflammatory agents based on a 4-(6-oxopyridazin-1-yl)benzenesulfonamide scaffold, specific substitutions on the pyridazinone ring were shown to modulate activity against different enzymes. semanticscholar.org Appending a hydrophobic tail via benzylation at the 3-position of the pyridazinone ring or introducing a polar sulfonate functionality led to significant variations in inhibitory potency against carbonic anhydrase (CA), COX-2, and 5-lipoxygenase (5-LOX). semanticscholar.org For example, methanesulfonate (B1217627) and ethanesulfonate (B1225610) derivatives (compounds 7a and 7b in the study) were the most effective COX-2 inhibitors, with potency equal to the reference drug Celecoxib (B62257). semanticscholar.org These findings highlight that both hydrophobic and polar substituents can be strategically employed on the pyridazinone ring system to optimize interactions with specific biological targets.
The arrangement of the thiophene and pyridazine (B1198779) rings, known as positional isomerism, has a profound impact on the pharmacological profile of thienopyridazinone derivatives. Different isomers engage distinct biological targets, leading to vastly different therapeutic applications.
For example, derivatives of thieno[2,3-c]pyridazine (B12981257) , an isomer of the title compound, have been investigated as anticancer agents. A study involving a series of novel compounds based on this scaffold found that several derivatives exhibited promising, broad-spectrum growth inhibition against a panel of human cancer cell lines. researchgate.net
In contrast, research on a more complex tricyclic system, thieno[3,2-b]pyrrole[3,2-d]pyridazinone , identified derivatives that function as activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme implicated in the metabolic reprogramming of cancer cells. nih.gov This illustrates a completely different mechanism of action and therapeutic strategy compared to the cytotoxic activity observed for the thieno[2,3-c]pyridazine isomer.
Furthermore, the fusion of a pyridone ring to the pyridazine core to form pyrido[2,3-d]pyridazine-2,8-dione derivatives resulted in compounds with anti-inflammatory properties. One such derivative was identified as a dual inhibitor of COX-1 and COX-2 enzymes. nih.gov This was a significant finding, as the precursor molecule was a selective COX-2 inhibitor, demonstrating that the specific isomeric arrangement resulting from ring fusion can fundamentally alter enzyme selectivity. nih.gov
Finally, a comparative study of thieno[2,3-h]cinnolin-3(2H)-ones and thieno[3,2-h]cinnolin-3(2H)-ones (isomeric forms of thienopyridazinones) revealed their activity as inhibitors of thromboxane (B8750289) (TXA₂) synthetase, a target for antithrombotic drugs. nih.gov Together, these examples strongly indicate that positional isomerism is a critical determinant of the pharmacological profile of thienopyridazinone-based compounds.
Targeted Biological Activities and Proposed Mechanisms of Action
Research into this compound and its related isomers has uncovered significant potential in two major therapeutic areas: anti-inflammatory and anticancer applications.
The pyridazinone core is a well-established scaffold for the development of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Research has led to the development of new pyridazinone derivatives that are highly potent and selective inhibitors of COX-2, the inducible enzyme isoform primarily responsible for inflammation. cu.edu.eg In one study, compound 3g (a substituted pyridazinone) demonstrated COX-2 inhibitory activity equipotent to the well-known drug celecoxib and showed comparable anti-inflammatory effects in vivo. cu.edu.eg
The versatility of the scaffold is further demonstrated by the creation of multi-target inhibitors. A series of new pyridazinone-based sulfonamides were designed to simultaneously inhibit three key enzymes in the inflammatory cascade: CA, COX-2, and 5-LOX. semanticscholar.org Certain compounds from this series, such as 7a and 7b , not only showed potent COX-2 inhibition but also exhibited significant in vivo anti-inflammatory activity that was superior to celecoxib in terms of onset and duration. semanticscholar.org
Moreover, modifying the core structure through isomeric fusion can modulate the inhibitory profile. A novel pyrido[2,3-d]pyridazine-2,8-dione derivative (7c ) was found to act as a dual inhibitor of both COX-1 and COX-2, a shift from its highly selective COX-2 inhibitor precursor. nih.gov This highlights the potential to fine-tune enzyme selectivity through structural modifications of the fused pyridazinone system.
| Compound | Scaffold Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|---|
| Compound 3g | Pyridazinone | 0.50 | 0.04 | 11.51 | cu.edu.eg |
| Compound 7a | Pyridazinone Sulfonate | >10 | 0.05 | >200 | semanticscholar.org |
| Compound 7b | Pyridazinone Sulfonate | >10 | 0.06 | >166 | semanticscholar.org |
| Celecoxib (Reference) | Diaryl Pyrazole | 0.87 | 0.07 | 11.78 | cu.edu.eg |
| Indomethacin (Reference) | Indole Acetic Acid | 0.09 | 7.39 | 0.01 | cu.edu.eg |
The thienopyridazine scaffold and its isomers have emerged as a promising platform for the discovery of new anticancer agents operating through diverse mechanisms.
Derivatives of the isomeric thieno[2,3-c]pyridazine scaffold have demonstrated significant antiproliferative activity. In a key study, a series of novel compounds were synthesized and evaluated by the National Cancer Institute (NCI), where several showed broad-spectrum and potent growth inhibition across numerous human cancer cell lines. researchgate.net This suggests that this particular isomeric arrangement is a valuable starting point for developing cytotoxic agents. researchgate.net
A different therapeutic approach was uncovered with derivatives of thieno[3,2-b]pyrrole[3,2-d]pyridazinone . These compounds were identified as activators of pyruvate kinase M2 (PKM2), an enzyme that is specifically expressed in tumor cells and plays a critical role in the Warburg effect—the metabolic shift towards aerobic glycolysis seen in cancer. nih.gov By activating PKM2, these compounds have the potential to reverse this metabolic phenotype, representing a targeted anticancer strategy that is distinct from conventional cytotoxicity. nih.gov This discovery highlights the scaffold's ability to interact with allosteric sites on enzymes, opening up novel avenues for therapeutic intervention.
Anticancer and Antiproliferative Investigations
Kinase Inhibition
The structural resemblance of the thieno[2,3-d]pyrimidine (B153573) scaffold to the native purine (B94841) ring system has made it a focal point for the design of kinase inhibitors. mdpi.com These derivatives have shown inhibitory activity against several key kinases involved in cancer progression. researchgate.netresearchgate.net
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. nih.govsemanticscholar.org Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy. nih.govnih.gov Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govnih.gov For instance, a series of thieno[2,3-d]pyrimidines demonstrated significant anticancer activities against various human cancer cell lines, with some compounds showing excellent inhibitory effects on VEGFR-2. nih.govresearchgate.net One notable derivative, compound 17f , exhibited high cytotoxic activity against HCT-116 and HepG2 cancer cell lines and potent VEGFR-2 inhibition, comparable to the standard drug sorafenib. nih.govresearchgate.net Another study highlighted compound 8b as a promising VEGFR-2 inhibitor with potent anti-proliferative activities. nih.gov
PI3K Inhibition: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, playing a critical role in cell growth, proliferation, and survival. nih.gov Thieno[2,3-d]pyrimidine derivatives have been investigated as PI3K inhibitors. A study focused on 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives identified compounds with good enzymatic activity against PI3Kβ and PI3Kγ isoforms. nih.gov Specifically, compounds with a 3-hydroxy substitution on the phenyl ring, such as IIIa and VIb , showed significant inhibitory activity. nih.gov Compound VIb demonstrated the best enzymatic inhibitory activity against both PI3Kβ and PI3Kγ. nih.gov
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy, as its deregulation is linked to tumor development. nih.gov Thieno[2,3-d]pyrimidine derivatives have been designed as EGFR tyrosine kinase inhibitors. nih.govresearchgate.net One study reported a series of derivatives that showed inhibitory activity against both wild-type EGFR (EGFRWT) and the mutant EGFRT790M. nih.gov Compound 7a from a different study was identified as a promising dual EGFR inhibitor, significantly inhibiting the growth of HepG2 and PC3 cancer cells. researchgate.net
aPKC Inhibition: While specific studies focusing solely on atypical protein kinase C (aPKC) inhibition by this compound derivatives are not prevalent in the provided context, the broad kinase inhibitory profile of the parent thieno[2,3-d]pyrimidine scaffold suggests potential for interaction with a wide range of kinases.
Table 1: Kinase Inhibition by Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line(s) | Reference |
|---|---|---|---|---|
| 17f | VEGFR-2 | 0.23 ± 0.03 | HCT-116, HepG2 | nih.govresearchgate.net |
| 8b | VEGFR-2 | - | PC3, HepG2 | nih.gov |
| VIb | PI3Kβ | - (72% inhibition) | T-47D | nih.gov |
| VIb | PI3Kγ | - (84% inhibition) | T-47D | nih.gov |
| 7a | EGFRWT, EGFRT790M | - | HepG2, PC3 | researchgate.net |
Cell Cycle Modulation and Apoptosis Induction Mechanisms
Beyond kinase inhibition, thieno[2,3-d]pyridazine derivatives exert their anticancer effects by modulating the cell cycle and inducing apoptosis (programmed cell death).
Several studies have shown that these compounds can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, a thieno[2,3-b]pyridine (B153569) derivative was found to arrest the cell cycle in the G2/M phase in breast cancer cells. rsc.org Similarly, another thieno[2,3-d]pyrimidine derivative, compound 7a , was shown to arrest the growth of HepG2 cells in the S and G2/M phases. researchgate.net
Table 2: Cell Cycle and Apoptosis Effects of Thieno[2,3-d]pyridazine Derivatives
| Compound/Derivative | Effect | Cancer Cell Line(s) | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridine derivative | G2/M phase arrest | Breast cancer cells | rsc.org |
| Compound 7a | S and G2/M phase arrest | HepG2 | researchgate.net |
| Tpz-1 | Apoptosis induction (intrinsic pathway) | HL-60 (Acute Myeloid Leukemia) | mdpi.com |
| Thieno[2,3-b]pyridine compounds | Apoptosis induction | PC3 (Prostate cancer) | nih.gov |
| Thieno[2,3-b]pyridine derivative | Apoptosis induction | OVCAR-3, SK-OV-3 (Ovarian cancer) | mdpi.com |
Antimicrobial Efficacy (Antibacterial)
In the face of rising antibiotic resistance, the discovery of new antimicrobial agents is crucial. Thieno[2,3-d]pyrimidine derivatives have demonstrated promising antibacterial activity. mdpi.comnih.govnih.gov
Several studies have synthesized and evaluated thieno[2,3-d]pyrimidinediones for their efficacy against a range of Gram-positive and Gram-negative bacteria. nih.govnih.gov Two compounds, in particular, displayed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) in the range of 2–16 mg/L. nih.govnih.gov One of these compounds also showed moderate activity against some Gram-negative strains. nih.gov These compounds exhibited low toxicity against mammalian cells. nih.gov
Other related heterocyclic systems, such as thieno[2,3-b]pyridines and thieno[2,3-b]thiophenes, have also been investigated for their antimicrobial properties. researchgate.netnih.gov For example, pyrazole-linked pyrido[3',2':4,5]thieno[3,2-d]pyrimidinones showed good antibacterial activity against both Gram-positive and Gram-negative strains. researchgate.net Furthermore, a series of thieno[2,3-b]thiophene (B1266192) derivatives were synthesized and evaluated, with some showing potent antimicrobial activity. nih.gov
Table 3: Antibacterial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound Class | Target Bacteria | MIC Range | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinediones | Gram-positive (MRSA, VISA, VRSA, VRE) | 2–16 mg/L | nih.govnih.gov |
| Thieno[2,3-d]pyrimidinediones | Gram-negative | 16–32 mg/L | nih.gov |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidinones | Gram-positive and Gram-negative | - | researchgate.net |
Antiviral Properties
The thieno[2,3-d]pyrimidine scaffold has also been explored for its potential antiviral activity. researchgate.netnih.gov
A study on the synthesis and antiviral screening of some thieno[2,3-d]pyrimidine nucleosides tested their activity against herpes simplex virus type-1 (HSV-1) and hepatitis-A virus (HAV). nih.gov One of the synthesized compounds showed a notable effect on HSV-1. nih.gov In another study, newly synthesized 2-methyl-7-thienyl-[l,3]thiazolo[4,5-d]pyridazin-4(5H)-ones were evaluated for their antiviral activity against several influenza viruses (H1N1, H3N2, H5N1, Flu B) and SARS virus. pharmj.org.ua Two compounds, 6c and 6d , demonstrated high antiviral activity against H1N1. pharmj.org.ua
Enzyme Inhibition Beyond Anti-inflammatory Pathways
The biological activities of thieno[2,3-d]pyridazine derivatives extend to the inhibition of various enzymes beyond those directly involved in inflammation. For instance, some derivatives have been investigated as inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. mdpi.com Additionally, some thienopyrimidines have been evaluated as cGMP phosphodiesterase inhibitors. researchgate.net The broad spectrum of biological activities associated with this scaffold suggests its potential to interact with a diverse range of enzymatic targets. nih.gov
Other Investigated Biological Activities
The therapeutic potential of thieno[2,3-d]pyridazine derivatives is not limited to the aforementioned areas. Researchers have also explored their utility in other biological contexts.
Antioxidant Activity: Some thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antioxidant properties. nih.gov A study reported the synthesis of 2-methyl-7-aryl-[l,3]thiazolo[4,5-d]pyridazin-4(5H)-ones and their antioxidant activity. pharmj.org.ua
Insecticidal Activity: In the field of agrochemicals, derivatives of related thieno[2,3-c]isoquinolines have been synthesized and tested for their insecticidal activity against aphids, with some compounds showing encouraging results. nih.gov
Future Perspectives and Emerging Research Directions for Thieno 2,3 D Pyridazin 7 6h One
Development of Novel Synthetic Methodologies
The creation of diverse libraries of thieno[2,3-d]pyridazin-7(6H)-one derivatives hinges on the development of efficient and versatile synthetic strategies. Future efforts are focused on moving beyond traditional multi-step procedures to more innovative and streamlined approaches.
Key areas of development include:
Multi-component Reactions: Designing one-pot reactions where three or more starting materials combine to form the thieno[2,3-d]pyridazine (B3120762) core in a single step. This approach significantly improves efficiency by reducing the number of synthetic and purification steps.
Flow Chemistry: Utilizing continuous flow reactors for the synthesis of thieno[2,3-d]pyridazine derivatives. This technology offers precise control over reaction parameters like temperature and time, often leading to higher yields, improved safety, and easier scalability. pubcompare.ai
Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times, often dramatically, from hours to minutes. This technique has been successfully used in the final amination step for related thieno[2,3-d]pyridazine structures. pubcompare.ai
Catalyst Innovation: Exploring new catalysts, including metal-based and organocatalysts, to facilitate key bond-forming reactions, such as C-N and C-C couplings (e.g., Suzuki coupling), which are crucial for introducing diverse substituents onto the core structure. pubcompare.ai
A representative modern synthetic approach starts with a pre-formed dichlorinated thieno[2,3-d]pyridazine, which allows for sequential, regioselective substitution reactions.
Table 1: Example of a Modern Synthetic Route for a Thieno[2,3-d]pyridazine Derivative
| Step | Reaction Type | Reagents & Conditions | Starting Material | Product | Yield |
| 1 | SNAr Reaction | 4-amino-3-fluorophenylacetic acid | 4,7-dichlorothieno[2,3-d]pyridazine | Intermediate Compound 2 | 32% |
| 2 | Suzuki Coupling | 2-(2-methoxyethoxy)phenyl boronic acid, Pd(PPh3)4 | Intermediate Compound 2 | Intermediate Compound 3 | 71% |
| 3 | Amination | Ammonia, Microwave irradiation | Intermediate Compound 3 | Final Product | 34% |
This table illustrates a multi-step synthesis where modern techniques like Suzuki coupling and microwave irradiation are employed to build the final, complex molecule from a simpler core. pubcompare.ai
Advanced Computational Approaches for Structure-Based Drug Design
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of this compound-based drug candidates. Future research will leverage increasingly sophisticated computational methods to provide deeper insights into molecular interactions and predict biological activity with greater accuracy.
Emerging computational strategies include:
Molecular Dynamics (MD) Simulations: These simulations model the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the binding event than static docking poses. MD simulations can help assess the stability of binding and identify key interactions that are crucial for potency. rsc.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. rsc.org These models correlate the 3D structural features of molecules with their biological activity, guiding the design of new derivatives with enhanced potency and selectivity. rsc.org
Density Functional Theory (DFT) Studies: DFT calculations provide detailed information about the electronic properties of the molecules, such as orbital energies and charge distributions. This information helps in understanding the reactivity and interaction capabilities of the designed compounds. rsc.org
Free Energy Perturbation (FEP): FEP and other alchemical free energy calculation methods are being used to more accurately predict the binding affinities of new ligand designs before they are synthesized, allowing researchers to prioritize the most promising candidates.
Table 2: Application of Computational Techniques in Thienopyrimidine Drug Design
| Computational Technique | Purpose | Key Insights Gained | Reference |
| Molecular Docking | Predict binding conformation and interactions within the target protein's active site. | Identified key hydrogen bonds and hydrophobic interactions with residues in the VEGFR-2 active site. | rsc.org |
| Molecular Dynamics (MD) | Assess the stability of the ligand-protein complex and flexibility of the system. | Confirmed the stability of the binding pose of an inhibitor in the VEGFR-2 active site over the simulation time. | rsc.org |
| 3D-QSAR (CoMFA/CoMSIA) | Develop predictive models for inhibitor potency and selectivity. | Elucidated pharmacophoric features required for potent and selective inhibition of PDE7. | rsc.org |
| DFT Studies | Analyze the structural and electronic properties of the inhibitor. | Provided insights into the molecule's frontier molecular orbitals (HOMO-LUMO) and electrostatic potential. | rsc.org |
This table summarizes how different computational tools are applied to understand and optimize the interaction between drug candidates and their biological targets, using the related thieno[2,3-d]pyrimidine (B153573) scaffold as an example. rsc.orgrsc.org
Exploration of New Therapeutic Targets and Biological Pathways
While research has identified several targets for thieno[2,3-d]pyridazine and its isosteres, the full therapeutic potential of this scaffold is likely much broader. Future investigations will focus on screening these compounds against a wider array of biological targets and elucidating their mechanisms of action in various disease pathways.
Promising areas for exploration include:
Kinase Inhibition: Many thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against various kinases involved in cancer and inflammation, such as PI3K, ROCKs, and VEGFR-2. rsc.orgnih.govnih.gov Future work will likely explore other kinase families, such as Janus kinases (JAKs) or Bruton's tyrosine kinase (BTK), which are implicated in autoimmune diseases.
Necroptosis Pathway: Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death involved in inflammatory diseases. nih.gov Structurally related pyrrolo[2,3-d]pyridazin-7-one derivatives have been identified as potent RIPK1 inhibitors, suggesting that the this compound core could be a valuable starting point for developing new modulators of this pathway. nih.gov
Metabolic Enzymes: Dual inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase) in the purine (B94841) biosynthesis pathway is a validated anticancer strategy. nih.gov Thieno[2,3-d]pyrimidine analogs have shown activity against these enzymes, opening the door for developing this compound derivatives as novel antimetabolites. nih.gov
Neurodegenerative Diseases: Given the role of inflammation and other signaling pathways in neurodegeneration, exploring the activity of these compounds against targets relevant to Alzheimer's or Parkinson's disease represents a significant opportunity. mdpi.com
Investigation of Bioisosteric Replacements within the this compound Core
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the physicochemical and pharmacological properties of a lead compound. This involves substituting one atom or group of atoms with another that has similar steric and electronic features. For the this compound scaffold, this approach offers numerous possibilities for optimization.
Future research will likely focus on:
Core Scaffold Hopping: Systematically replacing the thiophene (B33073) ring with other five-membered heterocycles like furan, pyrrole (B145914), or pyrazole. This can modulate properties such as metabolic stability, solubility, and target-binding interactions. For instance, the replacement of a pyrrole with a thiophene ring in a related series resulted in an increased ring size that more closely mimicked the natural folate cofactor, leading to dual enzyme inhibition. nih.gov
Isomeric Scaffolds: Synthesizing and evaluating other isomers of the thienopyridazine system, such as thieno[3,2-c]pyridazine (B12973980) or thieno[2,3-c]pyridazine (B12981257), to explore how the relative orientation of the sulfur and nitrogen atoms affects biological activity. nih.govraco.cat
Modification of the Pyridazinone Ring: Exploring replacements for the carbonyl oxygen, such as a thione (C=S) group, or annulating other rings onto the pyridazine (B1198779) moiety to create novel tricyclic or tetracyclic systems. nih.gov
A study on thienopyridinone isomers as NMDA receptor antagonists demonstrated the importance of the heteroatom arrangement. The isomer with the shortest distance between the sulfur and nitrogen atoms proved to be the most potent, highlighting the impact of subtle structural changes on biological activity. nih.govresearchgate.net
Integration with Chemoinformatics and Artificial Intelligence in Drug Discovery
The convergence of chemoinformatics and artificial intelligence (AI) is set to revolutionize the drug discovery process. nih.gov For the this compound scaffold, these technologies can be leveraged to navigate the vast chemical space and accelerate the identification of promising drug candidates.
Future applications include:
Predictive Modeling: Using machine learning algorithms to build models that can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as biological activities, for virtual compounds. rsc.org This allows for the in silico screening of large virtual libraries, prioritizing resources for the synthesis of only the most promising molecules.
De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the this compound core. nih.gov These models can be trained on existing data to learn the key features required for activity against a specific target and then generate novel structures with optimized properties.
Automated Hypothesis Generation: AI tools can analyze vast datasets from high-throughput screening, 'omics' data, and scientific literature to identify novel drug targets and generate new hypotheses about the mechanism of action of existing compounds. amazonaws.combeilstein-institut.de
Q & A
Q. Common Discrepancies :
- Regioisomer Confusion : Thieno[2,3-d] vs. [3,2-d] isomers show distinct NMR patterns (e.g., coupling between thiophene and pyrimidine protons in [3,2-d] derivatives) .
- Solvent Artifacts : DMSO-d₆ vs. CDCl₃ may cause δ-value variations (e.g., thiophene protons shift up to 0.3 ppm) .
What biological activities are commonly evaluated for this compound derivatives, and what testing protocols are recommended?
Basic Research Question
- Antimicrobial Activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via disk diffusion or MIC assays. Derivatives with trifluoromethylphenoxy groups show enhanced activity (MIC: 2–8 µg/mL) .
- Anticancer Potential : Cytotoxicity assessed against A549 (lung), HCT116 (colon), and MCF-7 (breast) cell lines using MTT assays. Isoxazole-containing derivatives exhibit IC₅₀ values of 10–50 µM .
- Antiviral Screening : Derivatives like 4-amino-1-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7(6H)-one inhibit viral proliferation (EC₅₀: 1–5 µM) .
Q. Protocol Recommendations :
- Use standardized CLSI guidelines for antimicrobial testing .
- Validate cytotoxicity with triplicate experiments and positive controls (e.g., doxorubicin) .
How can substituent effects on bioactivity be systematically optimized?
Advanced Research Question
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF₃) and chloro (-Cl) substituents enhance antimicrobial potency by increasing lipophilicity and membrane penetration .
- Hydrogen-Bond Donors : Amino (-NH₂) groups improve antiviral activity via interactions with viral polymerase active sites .
- Steric Considerations : Bulky substituents (e.g., benzyl) may reduce anticancer activity due to poor target binding .
Q. Case Study :
| Derivative | Substituent | Bioactivity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| 8a | 4-CF₃ phenoxy | MIC: 2 µg/mL (S. aureus) | |
| 8e | Isoxazole moiety | IC₅₀: 12 µM (A549) |
How should researchers address contradictions in biological activity data across studies?
Advanced Research Question
Contradictions often arise from:
- Testing Conditions : Variations in cell lines (e.g., HCT116 vs. HT-29), culture media, or incubation times .
- Structural Analogues : Minor substituent changes (e.g., methyl vs. ethyl) alter pharmacokinetics .
- Analytical Methods : Differences in MIC determination (broth dilution vs. agar diffusion) impact reported values .
Q. Resolution Strategy :
Replicate studies using identical protocols.
Perform SAR (Structure-Activity Relationship) analysis to isolate key functional groups.
Validate with orthogonal assays (e.g., flow cytometry for apoptosis alongside MTT) .
What mechanistic insights exist for key reactions like aza-Wittig cyclization in derivative synthesis?
Advanced Research Question
- aza-Wittig Mechanism : Carbodiimide intermediates react with amines/alcohols under NaOEt catalysis to form pyridazinone cores. The reaction proceeds via nucleophilic attack and subsequent cyclization .
- Catalytic Efficiency : NaOEt enhances reaction rates by deprotonating intermediates, but excess base may cause side reactions (e.g., hydrolysis) .
Q. Example :
- Synthesis of 2-alkylamino-3-aryl derivatives via carbodiimide intermediates achieves 70–85% yields under optimized NaOEt conditions .
How can computational methods guide the design of this compound derivatives for specific therapeutic targets?
Advanced Research Question
- Molecular Docking : Predict binding affinities to targets like DNA gyrase (antimicrobial) or kinase domains (anticancer). Isoxazole derivatives show high docking scores with EGFR kinase (ΔG: -9.5 kcal/mol) .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to optimize bioavailability. Derivatives with logP 2–3 exhibit balanced permeability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
